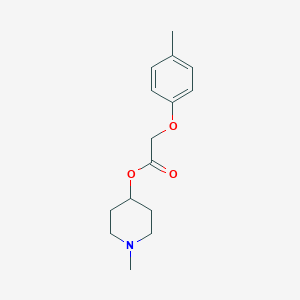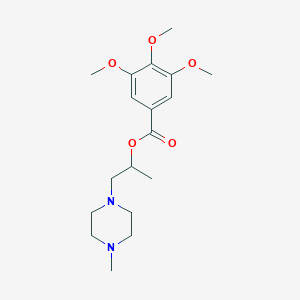
1-Methylpiperidin-4-yl 2-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylpiperidin-4-yl 2-iodobenzoate, also known as MPIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile molecule that can be synthesized using different methods, and its unique structure allows for diverse biochemical and physiological effects. In
作用機序
The mechanism of action of 1-Methylpiperidin-4-yl 2-iodobenzoate depends on the specific biological target it interacts with. In medicinal chemistry, this compound has been shown to inhibit specific enzymes and proteins involved in different disease pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting the activity of acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects depending on the specific target it interacts with. In medicinal chemistry, it has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. In material science, it has been shown to have unique electronic and optical properties that make it a promising material for various applications.
実験室実験の利点と制限
One of the main advantages of using 1-Methylpiperidin-4-yl 2-iodobenzoate in lab experiments is its versatility. It can be synthesized using different methods, and its functional groups can be modified to introduce different chemical functionalities. This allows for the synthesis of diverse compounds with specific properties.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. As with any chemical compound, it is important to handle this compound with care and follow proper safety protocols to avoid any potential hazards.
将来の方向性
There are several future directions for research on 1-Methylpiperidin-4-yl 2-iodobenzoate. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of different diseases. In material science, further studies are needed to explore its potential applications in the development of electronic devices and sensors. Additionally, further studies are needed to investigate its potential toxicity and safety profile. Overall, this compound is a promising molecule that has the potential to make significant contributions to various fields of research.
合成法
There are several methods for synthesizing 1-Methylpiperidin-4-yl 2-iodobenzoate, but the most common one involves the reaction of 2-iodobenzoic acid with 1-methylpiperidine in the presence of a coupling reagent such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction takes place in a solvent such as dichloromethane or acetonitrile, and the product is obtained by filtration and purification.
科学的研究の応用
1-Methylpiperidin-4-yl 2-iodobenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of different diseases such as cancer, Alzheimer's, and Parkinson's. Its unique structure allows for specific interactions with biological targets, making it a promising molecule for drug discovery.
In organic synthesis, this compound has been used as a building block for the synthesis of complex molecules. Its functional groups can be modified to introduce different chemical functionalities, allowing for the synthesis of diverse compounds with specific properties.
In material science, this compound has been explored for its potential applications in the development of electronic devices and sensors. Its unique electronic and optical properties make it a promising material for the fabrication of various devices.
特性
分子式 |
C13H16INO2 |
|---|---|
分子量 |
345.18 g/mol |
IUPAC名 |
(1-methylpiperidin-4-yl) 2-iodobenzoate |
InChI |
InChI=1S/C13H16INO2/c1-15-8-6-10(7-9-15)17-13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 |
InChIキー |
PELWOVKMTQUDPE-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2I |
正規SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)


![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)

![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)


